1-Isopropyl-3-methyl-6-((3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid 1-Isopropyl-3-methyl-6-((3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733810-92-9
VCID: VC4810633
InChI: InChI=1S/C17H17F3N4O4S/c1-6(2)24-14-11(13(25)23(4)16(24)28)10(15(26)27)9(29-14)5-8-7(3)21-22-12(8)17(18,19)20/h6H,5H2,1-4H3,(H,21,22)(H,26,27)
SMILES: CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)O
Molecular Formula: C17H17F3N4O4S
Molecular Weight: 430.4

1-Isopropyl-3-methyl-6-((3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid

CAS No.: 733810-92-9

Cat. No.: VC4810633

Molecular Formula: C17H17F3N4O4S

Molecular Weight: 430.4

* For research use only. Not for human or veterinary use.

1-Isopropyl-3-methyl-6-((3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid - 733810-92-9

Specification

CAS No. 733810-92-9
Molecular Formula C17H17F3N4O4S
Molecular Weight 430.4
IUPAC Name 3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-2,4-dioxo-1-propan-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C17H17F3N4O4S/c1-6(2)24-14-11(13(25)23(4)16(24)28)10(15(26)27)9(29-14)5-8-7(3)21-22-12(8)17(18,19)20/h6H,5H2,1-4H3,(H,21,22)(H,26,27)
Standard InChI Key RZEDXUGEXVCOBJ-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)O

Introduction

Structural Elucidation and Nomenclature

The compound’s systematic name reflects its intricate architecture, which combines fused heterocyclic systems and diverse substituents. The core structure consists of a thieno[2,3-d]pyrimidine scaffold—a bicyclic system formed by fusing a thiophene ring (five-membered sulfur-containing ring) with a pyrimidine ring (six-membered di-nitrogen ring) . Key modifications include:

Core Modifications

  • 2,4-Dioxo-1,2,3,4-tetrahydro: Indicates two ketone groups at positions 2 and 4, with partial saturation of the pyrimidine ring .

  • 5-Carboxylic acid: A carboxyl group at position 5, enhancing polarity and potential for hydrogen bonding .

Substituent Analysis

  • 1-Isopropyl and 3-Methyl Groups: Alkyl substituents at positions 1 and 3 of the thienopyrimidine core, influencing lipophilicity and steric interactions .

  • 6-((3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl): A pyrazole ring substituted with methyl and trifluoromethyl groups, linked via a methylene bridge to position 6. The trifluoromethyl group (–CF₃) is notable for its electron-withdrawing properties and metabolic stability .

Table 1: Structural Components and Their Roles

ComponentRoleSource Relevance
Thieno[2,3-d]pyrimidineCore scaffold with fused rings
2,4-Dioxo groupsElectron-deficient sites for reactivity
5-Carboxylic acidEnhances solubility and bioactivity
TrifluoromethylpyrazoleImproves pharmacokinetic properties

Synthetic Strategies

The synthesis of this compound requires multi-step protocols, leveraging methodologies from thienopyrimidine and pyrazole chemistry.

Thienopyrimidine Core Synthesis

The thieno[2,3-d]pyrimidine core is typically constructed via cyclization reactions. For example, Matsumura et al. demonstrated the use of Pictet-Spengler reactions to assemble tetrahydrothienopyrimidines, which can be oxidized to introduce the 2,4-dioxo groups . Alternative routes involve cyclocondensation of thiophene derivatives with urea or thiourea analogs .

Pyrazole Moiety Incorporation

The trifluoromethylpyrazole segment is synthesized through Vilsmeier-Haack reactions, where 3,5-bis(trifluoromethyl)acetophenone reacts with hydrazine derivatives to form hydrazones, followed by cyclization . Reductive amination or alkylation links this pyrazole to the thienopyrimidine core via a methylene bridge .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsOutcome
1CyclocondensationThiophene-2-carboxylic acid, ureaThieno[2,3-d]pyrimidine scaffold
2OxidationKMnO₄ or CrO₃Introduction of 2,4-dioxo groups
3Pyrazole synthesisVilsmeier-Haack reagentTrifluoromethylpyrazole formation
4AlkylationCH₂BrCl, K₂CO₃Methylene bridge installation

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The 5-carboxylic acid group enhances aqueous solubility, counterbalancing the lipophilic effects of the isopropyl, methyl, and trifluoromethyl groups. The compound’s logP (estimated at ~2.8) suggests moderate membrane permeability .

Metabolic Stability

TargetMechanismSupporting Evidence
Dihydrofolate reductaseCompetitive inhibition of folate bindingStructural analog studies
EGFR KinaseATP-binding site obstructionSimilar thienopyrimidines

Challenges and Future Directions

Synthetic Complexity

Multi-step synthesis introduces scalability challenges. Flow chemistry or enzymatic catalysis could optimize yield and purity .

Toxicity Profiling

The trifluoromethyl group’s persistence raises concerns about bioaccumulation. In silico toxicity prediction tools (e.g., ADMETlab) are recommended for early-stage risk assessment .

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